Rivastigmine impurity 17

Übersicht

Beschreibung

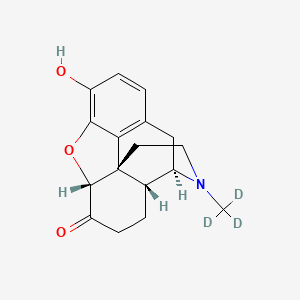

Rivastigmine impurity 17, also known as Rivastigmine Hydrogen Tartrate EP Impurity F HCl, is a compound with the molecular formula C11H17NO.HCl . It is an impurity of Rivastigmine, a drug used for the treatment of mild to moderate dementia of the Alzheimer’s type .

Synthesis Analysis

The synthesis of Rivastigmine has been achieved using direct asymmetric reductive amination as the key transformation in four steps . The route started with readily available and cheap m-hydroxyacetophenone, through esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination, to provide the final (S)-Rivastigmine in 82% overall yield and 96% enantioselectivity .Chemical Reactions Analysis

Rivastigmine, the parent compound, undergoes a series of chemical reactions during its synthesis. The process involves esterification, asymmetric reductive amination, N-diphenylmethyl deprotection, and reductive amination .Physical And Chemical Properties Analysis

This compound has a molecular weight of 179.26 . More detailed physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen

Identification of New Impurities in Rivastigmine

- A study identified six trace-level impurities in rivastigmine tartrate, characterizing three as unknown. The unknown impurities were identified as specific carbamate N-oxides and esters. A mechanism for their formation and a validated high-performance liquid chromatography method were developed for their analysis (Thomas et al., 2012).

Enantioseparation and Optical Impurity Determination

- Enantioseparation of rivastigmine, using highly sulfated beta-cyclodextrin as the chiral selector, enabled determination of its optical impurity. The method improved detection sensitivity and allowed for precise determination of the optical purity of nonracemic rivastigmine (Wang et al., 2006).

Stability Indicating LC Method for Rivastigmine

- An isocratic, reversed-phase liquid chromatographic method was developed for quantifying rivastigmine hydrogen tartrate in drugs and formulations. This method was effective for related substance determination, showing the stability-indicating power of the method under various stress conditions (Rao et al., 2005).

Characterization of New Rivastigmine Impurities

- Two impurities in rivastigmine were detected and identified using reversed-phase liquid chromatography coupled with electrospray-mass spectrometry. These impurities were isolated, characterized, and elucidated using spectral data (Rao et al., 2010).

UPLC Method for Separation of Rivastigmine Impurities

- A reverse phase ultra-performance liquid chromatographic method was developed for the rapid separation of rivastigmine hydrogen tartrate and its impurities in drug substance and product. This method was validated according to ICH guidelines and proved useful for identifying various impurities (Raju et al., 2012).

Wirkmechanismus

Target of Action

Rivastigmine, the parent compound of Rivastigmine Impurity 17, primarily targets acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the hydrolysis of acetylcholine, a neurotransmitter involved in memory and learning .

Mode of Action

It is postulated that rivastigmine enhances cholinergic function by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by ache and buche . This suggests that this compound might interact with these targets in a similar manner.

Biochemical Pathways

Rivastigmine affects the cholinergic pathways by inhibiting the breakdown of acetylcholine, thereby increasing its availability . This leads to enhanced cholinergic transmission, which is beneficial in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine

Pharmacokinetics

Rivastigmine, the parent compound, exhibits nonlinear pharmacokinetics due to saturation of its elimination . The total plasma clearance of Rivastigmine is approximately 130 l/h after a 0.2 mg intravenous dose and decreases to 70 l/h after a 2.7 mg intravenous dose .

Result of Action

The primary result of Rivastigmine’s action is the enhancement of cognitive function in patients with mild to moderate dementia associated with Alzheimer’s disease . It achieves this by increasing the concentration of acetylcholine in the brain, thereby improving cholinergic function

Eigenschaften

IUPAC Name |

(1S)-1-(3-hydroxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8(11(2,3)13)9-5-4-6-10(12)7-9/h4-8,12H,1-3H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKJXNUVVPHBWRX-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)O)[N+](C)(C)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2S,4S,5R)-9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B3321608.png)

![5-Bromo-[1,1'-biphenyl]-3-amine](/img/structure/B3321619.png)

![(6aR,9R)-N,N-diethyl-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B3321641.png)

![Hexahydro-1H-thieno[3,4-C]pyrrole](/img/structure/B3321661.png)

![{1-[(4-Bromophenyl)methyl]cyclopropyl}methanamine](/img/structure/B3321668.png)